molecular formula C20H23ClFN3O4S B12486939 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide

5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B12486939
M. Wt: 455.9 g/mol
InChI Key: RBPVESXGNYBGPZ-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is C19H22ClFN4O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and can be further optimized by deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis and solid-phase synthesis techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects. The compound may interact with the NF-kB inflammatory pathway and endoplasmic reticulum stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide is unique due to its combination of a piperazine ring, fluorophenyl group, and benzenesulfonamide moiety.

Properties

Molecular Formula

C20H23ClFN3O4S

Molecular Weight

455.9 g/mol

IUPAC Name

5-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C20H23ClFN3O4S/c1-23(30(27,28)19-13-15(21)3-8-18(19)29-2)14-20(26)25-11-9-24(10-12-25)17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3

InChI Key

RBPVESXGNYBGPZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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